molecular formula C24H21NO4 B11278244 N-benzyl-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide

N-benzyl-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide

Cat. No.: B11278244
M. Wt: 387.4 g/mol
InChI Key: OTKCLZSKDFCWGI-UHFFFAOYSA-N
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Description

N-benzyl-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxylation can be performed using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the corresponding carboxylic acid with an amine or ammonia under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Benzyl halides, methylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: This compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-benzyl-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide: Lacks the benzyl group, which may affect its biological activity and chemical reactivity.

    N-benzyl-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide: Lacks the methoxy group at the 5-position, which may influence its properties.

Uniqueness

N-benzyl-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide is unique due to the presence of both benzyl and methoxy groups, which contribute to its distinct chemical and biological properties. These structural features may enhance its reactivity and potential as a therapeutic agent compared to similar compounds.

Properties

Molecular Formula

C24H21NO4

Molecular Weight

387.4 g/mol

IUPAC Name

N-benzyl-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide

InChI

InChI=1S/C24H21NO4/c1-27-18-10-8-17(9-11-18)23-22(20-14-19(28-2)12-13-21(20)29-23)24(26)25-15-16-6-4-3-5-7-16/h3-14H,15H2,1-2H3,(H,25,26)

InChI Key

OTKCLZSKDFCWGI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(O2)C=CC(=C3)OC)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

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